molecular formula C24H17ClN4O3 B2958637 3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1251587-88-8

3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2958637
CAS No.: 1251587-88-8
M. Wt: 444.88
InChI Key: NUBMOCJHOPQLEE-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a synthetic chemical compound featuring a complex structure built around the 1,2,4-oxadiazole heterocycle. This scaffold is recognized in medicinal chemistry as a bioisostere for ester and amide functional groups, often serving to improve metabolic stability and pharmacokinetic properties in drug candidates . The molecular architecture of this compound, which incorporates a benzyloxy-phenyl group and a chlorophenyl-1,3,4-oxadiazole moiety, suggests its primary value as a key intermediate in organic synthesis and pharmaceutical research. It is particularly useful for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Derivatives of 1,2,4-oxadiazole have been extensively investigated and demonstrate a wide spectrum of biological activities, positioning them as privileged structures in drug discovery . Research into analogous compounds indicates potential pharmacological relevance in areas such as anticancer activity, where 1,2,4-oxadiazoles can function as apoptosis inducers, and antimicrobial activity . The specific substitution pattern on this compound makes it a versatile building block for further chemical modification, such as nucleophilic substitution of the chlorophenyl group or functionalization of other sites on the complex ring system . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O3/c25-18-10-6-9-17(13-18)24-28-27-22(31-24)14-21-26-23(29-32-21)19-11-4-5-12-20(19)30-15-16-7-2-1-3-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBMOCJHOPQLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl derivative under basic conditions to form the benzyloxyphenyl intermediate.

    Synthesis of the 1,3,4-Oxadiazole Ring: The intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.

    Coupling Reaction: Finally, the 1,3,4-oxadiazole ring is coupled with a chlorophenyl derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related oxadiazole derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Oxadiazole Derivatives

Compound Name Structural Features Pharmacological/Physical Properties Key Differences Reference
Target Compound
3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
Dual oxadiazole cores; benzyloxy and 3-chlorophenyl substituents Enhanced lipophilicity (logP ~4.2); potential CNS activity due to benzyloxy group Unique combination of substituents increases steric bulk
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
(CAS 775304-60-4)
Ester-linked fluorophenyl and benzoate groups Higher polarity (logP ~3.1); fluorophenyl enhances metabolic stability Lacks benzyloxy group; reduced membrane permeability
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
(CAS 1580-50-3)
Single oxadiazole ring with fluorophenyl and phenyl groups Antipicornaviral activity (IC₅₀ = 12 µM); moderate solubility Simpler structure; absence of methyl linker reduces flexibility
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Benzotriazole and phenyl substituents Analgesic activity (ED₅₀ = 25 mg/kg in mice); planar conformation Benzotriazole introduces π-π stacking potential
3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid
(PDB ID: 8S9)
Oxazole core with dichlorophenyl and benzoic acid groups Antifungal activity (MIC = 8 µg/mL); carboxylic acid improves solubility Oxazole vs. oxadiazole ring alters electron distribution

Key Insights from Comparisons

Substituent Effects: The benzyloxy group in the target compound enhances lipophilicity compared to fluorophenyl or carboxylic acid-containing analogs (e.g., 8S9), favoring blood-brain barrier penetration .

Synthetic Complexity :

  • The target compound’s synthesis likely requires advanced coupling strategies (e.g., SN2 displacement or Huisgen cycloaddition), contrasting with simpler one-step cyclizations for analogs like 1580-50-3 .

Biological Activity

The compound 3-(2-(Benzyloxy)phenyl)-5-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a novel derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, particularly focusing on its potential as an anti-cancer agent and its antimicrobial properties.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : 1,2,4-Oxadiazole ring system.
  • Substituents :
    • A benzyloxy group at the 2-position of the phenyl ring.
    • A chlorophenyl group attached to the oxadiazole moiety.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under discussion has shown promise in several studies:

Anticancer Activity

  • Mechanism of Action : The presence of the benzyloxy group enhances the compound's interaction with epidermal growth factor receptor (EGFR) pathways. This structural feature mimics known inhibitors like lapatinib, which target EGFR and HER2/neu pathways effectively .
  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer). For instance, IC50 values were reported at approximately 35.58 μM against HePG-2 cells .
    • Comparative studies indicated that this compound's activity was comparable to established chemotherapeutics, suggesting its potential as a lead compound in drug development.

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The oxadiazole derivatives have been reported to possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of key bacterial enzymes essential for cell wall synthesis .
  • Specific Findings :
    • Compounds derived from similar scaffolds have shown effectiveness against Mycobacterium bovis BCG and other pathogens, indicating potential applications in treating infections like tuberculosis .
    • Studies have shown that certain derivatives can inhibit lipoteichoic acid synthesis in Gram-positive bacteria, which is crucial for their virulence and growth .

Data Tables

Activity Type Cell Line / Pathogen IC50 / MIC (µM) Reference
AnticancerHePG-235.58
AnticancerHCT1165.55
AnticancerMCF-71.82
AntimicrobialMycobacterium bovisNot specified
AntimicrobialClostridium difficile0.003–0.03

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Study on EGFR-TK Inhibition : A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit EGFR-TK activity. The introduction of bulky groups such as benzyloxy significantly improved inhibitory activity compared to simpler structures .
  • Antimicrobial Efficacy Against Tuberculosis : Research conducted by Dhumal et al. demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis, suggesting a promising avenue for tuberculosis treatment .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis involves constructing the oxadiazole rings and benzyloxy-phenyl moieties. A general approach includes:

  • Cyclocondensation : Reacting substituted hydrazides with carboxylic acid derivatives (e.g., using POCl₃ as a cyclizing agent under reflux, as in ).
  • Benzylation : Introducing the benzyloxy group via nucleophilic substitution, often with benzyl chloride in ethanol under basic conditions (e.g., K₂CO₃ as a catalyst) .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Yields (46–65%) depend on stoichiometric ratios and reaction time optimization .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • NMR Analysis : ¹H NMR confirms substituent positions (e.g., benzyloxy protons at δ 5.1–5.3 ppm; oxadiazole CH₂ at δ 4.5–4.7 ppm). ¹³C NMR detects aromatic carbons and heterocyclic linkages .
  • Mass Spectrometry (MS) : Fragmentation patterns validate molecular ion peaks (e.g., [M+H]⁺) and substituent stability .

Q. How can elemental analysis validate compound purity?

Methodological Answer: Compare experimental vs. calculated C/H/N/O percentages. For example, deviations >0.3% indicate impurities. Use combustion analysis (e.g., CHNS-O analyzers) and cross-reference with theoretical values from molecular formulas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 3-chlorophenyl or benzyloxy positions. Test for activity against target enzymes (e.g., antimicrobial assays) .
  • Docking Studies : Use software like AutoDock to model interactions with active sites (e.g., oxadiazole rings binding to hydrophobic pockets, as in ). Prioritize analogs with higher binding scores .

Q. What computational methods predict electronic properties relevant to reactivity?

Methodological Answer:

  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., using Gaussian09) to assess electron-withdrawing/donating effects. For example, oxadiazole rings often show HOMO ~6.2 eV, LUMO ~2.4 eV, influencing charge transfer .
  • Molecular Dynamics (MD) : Simulate stability in solvent environments (e.g., water, DMSO) to guide formulation .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies may arise from impurity levels >95% vs. <90% .
  • Dose-Response Curves : Compare IC₅₀ values across studies. For example, activity loss at high concentrations may indicate aggregation .

Q. What strategies mitigate hazards during synthesis (e.g., handling chlorinated intermediates)?

Methodological Answer:

  • PPE : Use nitrile gloves, fume hoods, and sealed reactors for POCl₃ or benzyl chloride .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

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